molecular formula C₁₅H₂₇NO₁₀ B1139717 N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide CAS No. 169151-24-0

N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide

Cat. No. B1139717
M. Wt: 381.38
InChI Key:
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Description

N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide, also known as N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide, is a useful research compound. Its molecular formula is C₁₅H₂₇NO₁₀ and its molecular weight is 381.38. The purity is usually 95%.
BenchChem offers high-quality N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solubility and Synthesis Studies

Studies on solubility patterns of saccharides, including those structurally related to the specified compound, have been conducted. For instance, the solubilities of various saccharides in ethanol-water mixtures were determined, revealing that solubility generally increases with temperature. These solubility studies are crucial for pharmaceutical formulation and industrial application processes (Gong, Wang, Zhang, & Qu, 2012).

Synthesis of Novel Compounds

Research into the synthesis of novel compounds utilizing similar structural frameworks has been reported. This includes the development of stereodivergent, two-directional synthesis methods for C-linked disaccharide mimetics, highlighting the compound's relevance in synthetic chemistry and potential biological activity (Harding, Hodgson, Majid, McDowall, & Nelson, 2003).

Biological Activity and Applications

The compound's framework serves as a template for synthesizing various molecules with potential biological activities. One study synthesized a sugar imine molecule, demonstrating the compound's versatility in creating bioactive molecules through click chemistry, which could have implications in medicinal chemistry (Majed Jari Mohammed, Abdul Amir H Kadhum, Adnan Ibrahim Mohammed, & Sameer H Abbood Al Rekabi, 2020).

Computational and Network Analysis

In a broader scope, network-based identification of key genes associated with diseases like Alzheimer’s and Type 2 Diabetes has incorporated mTOR signaling studies. The compound's structural relatives have been used to elucidate the molecular interactions within these pathways, showcasing its relevance in computational biology and drug discovery (Buddham, Yadav, Narad, Gupta, & Mathur, 2022).

properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO10/c1-5-9(19)11(21)12(22)15(24-5)26-13-8(16-6(2)18)14(23-3)25-7(4-17)10(13)20/h5,7-15,17,19-22H,4H2,1-3H3,(H,16,18)/t5-,7+,8+,9+,10+,11+,12-,13+,14+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKSWFNSVBVTDI-YTHVZAKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)OC)NC(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O)CO)OC)NC(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide

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